molecular formula C15H12N2 B055600 6-Methyl-2-phenylquinazoline CAS No. 121910-86-9

6-Methyl-2-phenylquinazoline

Cat. No. B055600
M. Wt: 220.27 g/mol
InChI Key: YAMUFMGMNNXSRW-UHFFFAOYSA-N
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Description

6-Methyl-2-phenylquinazoline is a heterocyclic compound with a quinazoline ring structure that contains a methyl and phenyl group on its 6th and 2nd position, respectively . It has a molecular formula of C15H12N2 and a molecular weight of 220.27 g/mol .


Synthesis Analysis

Quinazolines are synthesized using various methods, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . Transition-metal-catalyzed reactions have emerged as reliable and indispensable tools for the synthesis of pharmaceuticals . These reactions provide new entries into pharmaceutical ingredients of continuously increasing complexity .


Molecular Structure Analysis

The molecular structure of 6-Methyl-2-phenylquinazoline consists of a quinazoline ring structure with a methyl group attached at the 6th position and a phenyl group at the 2nd position .


Chemical Reactions Analysis

Quinazoline derivatives have drawn attention due to their significant biological activities . The chemical reactions of quinazoline derivatives involve coupling of imine and electron-rich alkene, which has become a powerful tool for the synthesis of quinazoline derivatives .


Physical And Chemical Properties Analysis

6-Methyl-2-phenylquinazoline has a molecular weight of 220.27 g/mol . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

  • Antimycobacterial and Photosynthesis-Inhibiting Activity : Some derivatives of 6-Methyl-2-phenylquinazoline have been studied for their antimycobacterial properties. Compounds with a 6-chloro substitution, such as 6-Chloro-3-(4-isopropylphenyl)-2-methylquinazoline-4(3H)-thione, showed higher activity against Mycobacterium avium and M. kansasii compared to the isoniazid standard. They also possess photosynthesis-inhibiting activity, indicating potential uses in agricultural or biological studies (Kubicová et al., 2003).

  • Anticancer Properties : Some derivatives have shown promising antiproliferative activity towards human cancer cells without affecting antimicrobial and antimalarial activities. For example, a compound identified as GN39482 was found to inhibit tubulin polymerization in HeLa cells, suggesting a potential application in cancer therapy (Minegishi et al., 2015).

  • Antitumor Agents : Triazolyl- and Triazinyl-Quinazolinediones derivatives have been synthesized and evaluated for antitumor activity against human colon carcinoma and hepatocellular carcinoma cell lines. Some compounds showed significant potency, indicating their potential as antitumor agents (Al-Romaizan et al., 2019).

  • Apoptosis Induction and Blood-Brain Barrier Penetration : A study on N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine highlighted its role as a potent apoptosis inducer and anticancer agent, with excellent blood-brain barrier penetration. This suggests its use in treating brain-related cancers (Sirisoma et al., 2009).

  • Antimicrobial Activity : Certain derivatives, such as 6-iodo-2-phenylquinazolin-4(3H)-one and its derivatives, were prepared and screened for antimicrobial activity. Some compounds showed excellent broad-spectrum antimicrobial activity (Alafeefy, 2008).

  • PARP Inhibition for Cancer Treatment : Some quinazolinones have been synthesized as inhibitors of the DNA repair enzyme poly(ADP-ribose) polymerase (PARP), showing potential as resistance-modifying agents in cancer treatment (Griffin et al., 1998).

Future Directions

Quinazoline derivatives have drawn more and more attention in the synthesis and bioactivities research . The progress achieved in the synthesis of quinazolines under transition metal-catalyzed conditions are summarized and reports from 2010 to date are covered . The advantages, limitations, and future perspectives of synthesis of quinazolines through such reactions are also discussed .

properties

IUPAC Name

6-methyl-2-phenylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2/c1-11-7-8-14-13(9-11)10-16-15(17-14)12-5-3-2-4-6-12/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAMUFMGMNNXSRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CN=C(N=C2C=C1)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20376431
Record name 6-methyl-2-phenylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-2-phenylquinazoline

CAS RN

121910-86-9
Record name 6-methyl-2-phenylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
E Rossi, R Stradi, P Visentin - Tetrahedron, 1990 - Elsevier
… Besides this product, it was possible to isolate the 4-deutero-6-methyl-2-phenylquinazoline … progressively the 4-isoProPYl-6-methyl-2-phenylquinazoline 3 (40%. for data …
Number of citations: 14 www.sciencedirect.com
Z Chen, J Chen, M Liu, J Ding, W Gao… - The Journal of …, 2013 - ACS Publications
The first example of a copper-catalyzed cascade reaction of (2-aminophenyl)methanols with aldehydes using the combination of cerium nitrate hexahydrate and ammonium chloride …
Number of citations: 125 pubs.acs.org
S Parua, R Sikari, S Sinha, G Chakraborty… - The Journal of …, 2018 - ACS Publications
Two environmentally benign methods for the synthesis of quinazolines via acceptorless dehydrogenative coupling of 2-aminobenzylamine with benzyl alcohol (Path A) and 2-…
Number of citations: 86 pubs.acs.org
Z Lv, B Wang, Z Hu, Y Zhou, W Yu… - The Journal of Organic …, 2016 - ACS Publications
An I 2 /KI-promoted oxidative C–C bond formation reaction from C(sp 3 )–H and C(sp 2 )–H bonds has been used to construct quinazoline skeletons from N,N′-disubstituted amidines. …
Number of citations: 38 pubs.acs.org
T Chatterjee, DI Kim, EJ Cho - The Journal of Organic Chemistry, 2018 - ACS Publications
A transition-metal-free procedure for the synthesis of a highly valuable class of heteroaromatics, quinazolines, was developed by using easily available 2-aminobenzylamines and α,α,α-…
Number of citations: 49 pubs.acs.org
XM Wan, ZL Liu, WQ Liu, XN Cao, X Zhu, XM Zhao… - Tetrahedron, 2019 - Elsevier
An efficient NNN pincer Ru(II)-catalyzed preparation of quinazolines via acceptorless dehydrogenative strategy has been developed. Under the optimized conditions, a broad range of …
Number of citations: 35 www.sciencedirect.com
G Chakraborty, R Sikari, S Das, R Mondal… - The Journal of …, 2019 - ACS Publications
Simple, straightforward, and atom economic methods for the synthesis of quinolines, 2-aminoquinolines, and quinazolines via biomimetic dehydrogenative condensation/coupling …
Number of citations: 96 pubs.acs.org
Z Tan, Z Fu, J Yang, Y Wu, L Cao, H Jiang, J Li… - Iscience, 2020 - cell.com
Selective linkage of renewable alcohols and ammonia into functional products would not only eliminate the prepreparation steps to generate active amino agents but also help in the …
Number of citations: 18 www.cell.com
RO Dempcy - 1991 - search.proquest.com
The synthesis of novel reductive alkylating agents based on the quinazoline and imidazo (4, 5-g) quinazoline ring systems was carried out in conjunction with the design of irreversible …
Number of citations: 2 search.proquest.com
ZY Xing, Y Fu, F Ye - Journal of Heterocyclic Chemistry, 2012 - Wiley Online Library
A series of quinazoline derivatives were synthesized via the cyclization of N, N′–disubstituted thiourea derivatives in the mixed solvent of acetontrile and aqueous NaOH by ultraviolet …
Number of citations: 6 onlinelibrary.wiley.com

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